molecular formula C15H14O4 B015695 Braylin CAS No. 6054-10-0

Braylin

Cat. No.: B015695
CAS No.: 6054-10-0
M. Wt: 258.27 g/mol
InChI Key: UOFNVZWWIXXTMZ-UHFFFAOYSA-N
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Description

Braylin is a natural product found in Murraya exotica, Boronia pinnata, and other organisms with data available.

Scientific Research Applications

  • Ecological Studies : A zero-adjusted Bray-Curtis coefficient, potentially related to Braylin, can generate meaningful multi-dimensional scaling displays and improve values of the ANOSIM R statistic in denuded or entirely blank samples (Clarke, Somerfield, & Chapman, 2006).

  • Nuclear Engineering : Research has been conducted to improve helium Brayton cycles and develop a supercritical carbon dioxide Brayton cycle for nuclear reactors (Oh, 2005).

  • Traditional Medicine : this compound, isolated from Coriaria nepalensis, is used in Chinese herbal medicine for various ailments (Wei, Zeng, Lu, & Tang, 1998).

  • Microwave Radiometry : The Bray-2004 experiment aimed to improve understanding of L-band signal behavior in forested areas (Grant et al., 2007).

  • Pharmacological Research : this compound has anti-inflammatory, antinociceptive, and immunomodulatory effects, possibly acting through glucocorticoid receptor activation and inhibiting the transcriptional activity of NF-α B (Espírito-Santo et al., 2017).

  • Obesiology : George Bray, potentially related to this compound, is a founding father of modern 'obesiology' and has contributed significantly to scientific journals on obesity (Rössner, 2010).

  • Supercritical CO2 Brayton Cycle in Nuclear Applications : The supercritical CO2 Brayton cycle is suited for nuclear reactor applications due to its high power conversion efficiency and compact configuration (Wu et al., 2020).

  • Vasorelaxing Activity : this compound, found in Cedrelopsis grevei, has vasorelaxing activity (Rakotoarison et al., 2003).

  • Cardiovascular Disease Treatment : this compound induces potent vasorelaxation, which could aid in preventing and treating cardiovascular diseases (Santos et al., 2020).

  • Botanical Studies : this compound is a coumarin found in various plants like Sigmatanthus trifoliatus Huber ex Emmerich (Rutaceae) (Mafezoli et al., 2020).

  • Power Generation : The supercritical CO2 Brayton cycle is efficient in coal-fired power plants, potentially improving power generation efficiency compared to the steam Rankine cycle (Park et al., 2018).

  • Chemical Composition Studies : this compound and brayleyanin, coumarins found in F. brayleyana, have been isolated and characterized (Anet, Hughes, & Ritchie, 1949).

  • Plant Alkaloids and Coumarins : this compound has been isolated from the leaves of Ticorea longiflora (Toro, Müller, Arruda, & Arruda, 1997).

  • Research and Development : The research process itself is an opportunity for addressing social concerns in scientific research and technological developments, potentially including the study of compounds like this compound (Schuurbiers & Fisher, 2009).

  • Cytotoxic and Apoptogenic Effects : Osthole, a coumarin like this compound, has been studied for its cytotoxic effects, especially against cancer cells (Shokoohinia et al., 2014).

Mechanism of Action

Target of Action

Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .

Biochemical Pathways

This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.

In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .

Result of Action

This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .

Biochemical Analysis

Biochemical Properties

Braylin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been described as a phosphodiesterase-4 (PDE4) inhibitor . The inhibition of PDE4 by this compound leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP-dependent protein kinase (PKA) pathway .

Cellular Effects

This compound has a profound impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . In activated macrophages, this compound exhibits concentration-dependent suppressive activity, reducing the production of nitrite, IL-1β, TNF-α, and IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a glucocorticoid receptor ligand, and its inhibitory effect on macrophages is prevented by RU486, a glucocorticoid receptor antagonist . Furthermore, this compound reduces the NF-κB-dependent transcriptional activity, which may contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. While specific details on its stability and degradation are not mentioned in the available literature, its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Specific details on threshold effects or toxic effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with adenylate cyclase, altering the cAMP/PKA pathway . It may also increase cyclic guanosine monophosphate (cGMP), leading to the activation of BK Ca, K ir, and K v channels .

Properties

IUPAC Name

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNVZWWIXXTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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